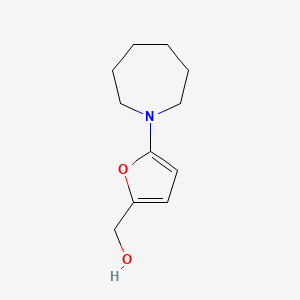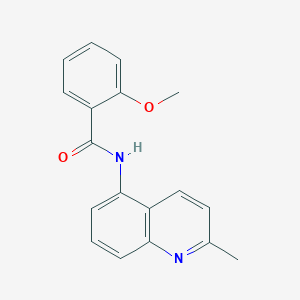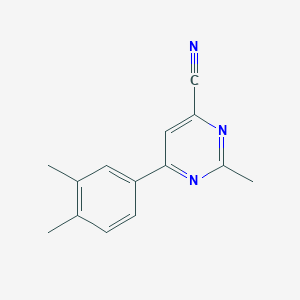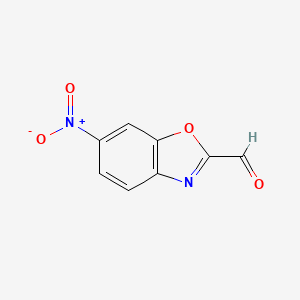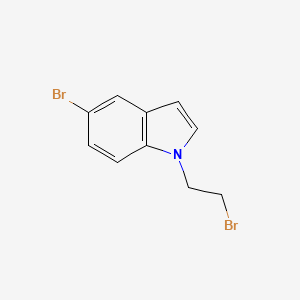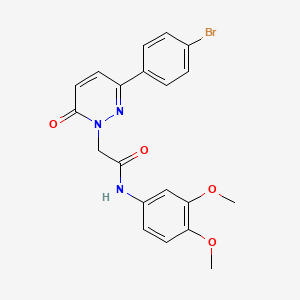![molecular formula C10H9N5 B14867508 4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile](/img/structure/B14867508.png)
4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile is a chemical compound that features a triazole ring attached to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile typically involves the formation of the triazole ring followed by its attachment to the benzonitrile group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring, which is then reacted with a benzonitrile derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The triazole ring and benzonitrile moiety can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and other biological processes.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form specific interactions with active sites, while the benzonitrile group may enhance binding affinity or specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)benzonitrile: A simpler compound with similar structural features but lacking the triazole ring.
5-(Aminomethyl)-1,2,4-triazole: Contains the triazole ring but without the benzonitrile moiety.
Uniqueness
4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile is unique due to the combination of the triazole ring and benzonitrile group, which provides distinct chemical and biological properties. This combination allows for specific interactions in biological systems and versatile reactivity in chemical synthesis.
Propiedades
Fórmula molecular |
C10H9N5 |
|---|---|
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]benzonitrile |
InChI |
InChI=1S/C10H9N5/c11-5-7-1-3-8(4-2-7)10-13-9(6-12)14-15-10/h1-4H,6,12H2,(H,13,14,15) |
Clave InChI |
IPESBNDZXVSPSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C2=NNC(=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methoxy-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14867439.png)

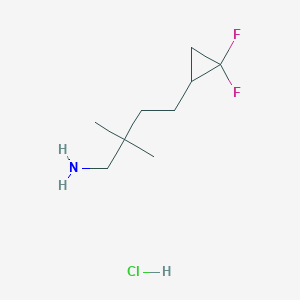
![7-Trifluoromethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14867460.png)
